![molecular formula C18H15ClN2O2 B3006096 Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate CAS No. 955328-50-4](/img/structure/B3006096.png)

Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

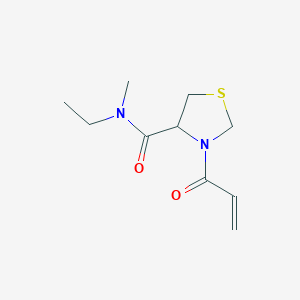

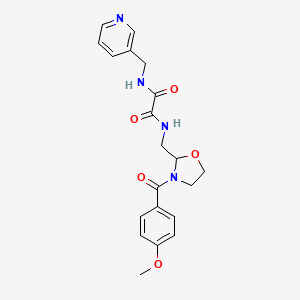

Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate is a chemical compound with the CAS number 955328-50-4. It is a derivative of quinoline, a class of organic compounds widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives involves various methods, including the Friedländer Synthesis, which involves the condensation of 2-aminobenzyl alcohol with phenylacetylenes . Other methods involve the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, they can be dehydrogenated to form quinolines using a cobalt oxide catalyst . They can also undergo chemoselective deoxygenation under visible light using Hantzsch esters as the stoichiometric reductants .科学的研究の応用

EPAC Inhibitors

Compounds with a tetrahydroquinoline structure, which is similar to the quinolin-4-yl structure in the compound , have been studied as inhibitors of EPAC proteins . EPAC proteins play a role in numerous cellular processes, including insulin secretion, neurotransmitter release, cell adhesion, cell survival, apoptosis, gene transcription, and chromosomal integrity . Therefore, these compounds could potentially be used in the treatment of diseases related to these processes.

Anticancer Agents

Quinoline-based compounds are known to have a wide range of biological activities, including anticancer effects . EPAC activation has been shown to regulate the proliferation and migration of prostate cancer cells . As these cellular functions are crucial for tumor growth and metastasis, compounds that inhibit EPAC might represent an attractive therapeutic target in the treatment of cancers .

Antimalarial Agents

Quinoline-based compounds have also been used as antimalarial agents . The quinoline structure is a key component of many antimalarial drugs, and modifications to this structure could potentially lead to new treatments for malaria.

Antibacterial Agents

In addition to their antimalarial activity, quinoline-based compounds have been used as antibacterial agents . These compounds could potentially be developed into new antibiotics to treat bacterial infections.

Antifungal Agents

Quinoline-based compounds have demonstrated antifungal activity . These compounds could potentially be used in the development of new antifungal medications.

Anti-inflammatory Agents

Quinoline-based compounds have shown anti-inflammatory activity . These compounds could potentially be used in the treatment of inflammatory diseases.

作用機序

Target of Action

It is known that quinoline derivatives, such as chloroquine, primarily target thePlasmodium falciparum parasite, which is responsible for the most lethal form of malaria .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be inferred that it may interact with its targets in a manner similar to other quinoline derivatives .

Biochemical Pathways

Quinoline derivatives are known to interfere with the heme detoxification process in the plasmodium parasite, which is a crucial part of its survival mechanism .

Result of Action

Similar compounds have shown antimalarial, antimicrobial, and anticancer activities .

特性

IUPAC Name |

ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-2-23-18(22)12-6-8-13(9-7-12)21-16-10-11-20-17-14(16)4-3-5-15(17)19/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEITUVPXWKDHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)

![4-(dipropylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006022.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3006023.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3006031.png)